

Application Notes: Utilizing Leustroducsin B for the Study of Protein Phosphatase 2A

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Compound of Interest

Compound Name: *Leustroducsin B*

Cat. No.: *B1212423*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

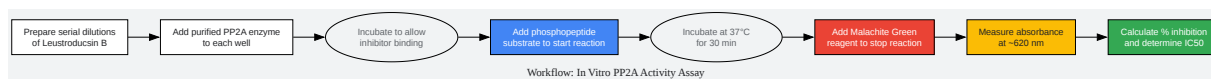
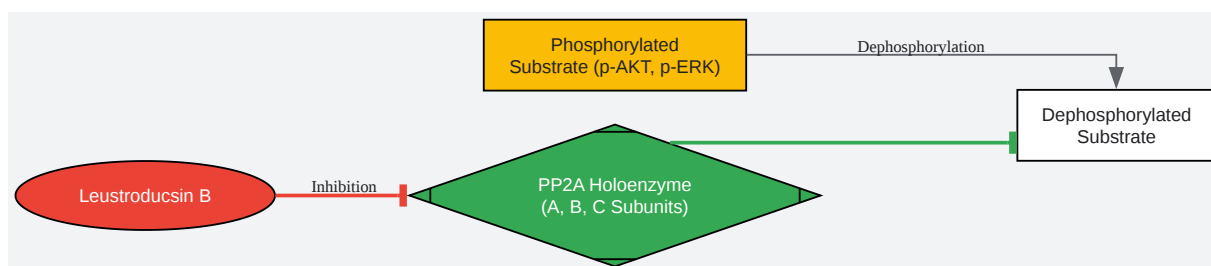
Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that account for a significant portion of phosphatase activity within eukaryotic cells. PP2A holoenzymes are typically heterotrimeric, consisting of a scaffolding A subunit, a catalytic C subunit, and one of a diverse family of regulatory B subunits. This composition dictates the substrate specificity, subcellular localization, and function of the complex. PP2A acts as a key tumor suppressor by negatively regulating critical oncogenic signaling pathways, including the RAF/MEK/ERK and PI3K/AKT cascades. Dysregulation of PP2A is implicated in various diseases, making it a key target for therapeutic investigation.

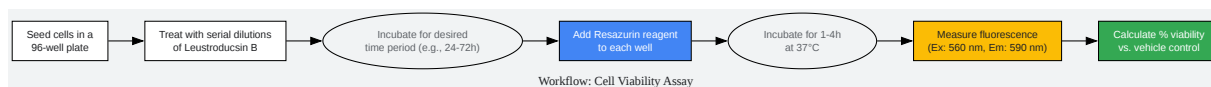
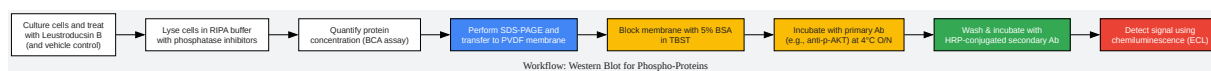
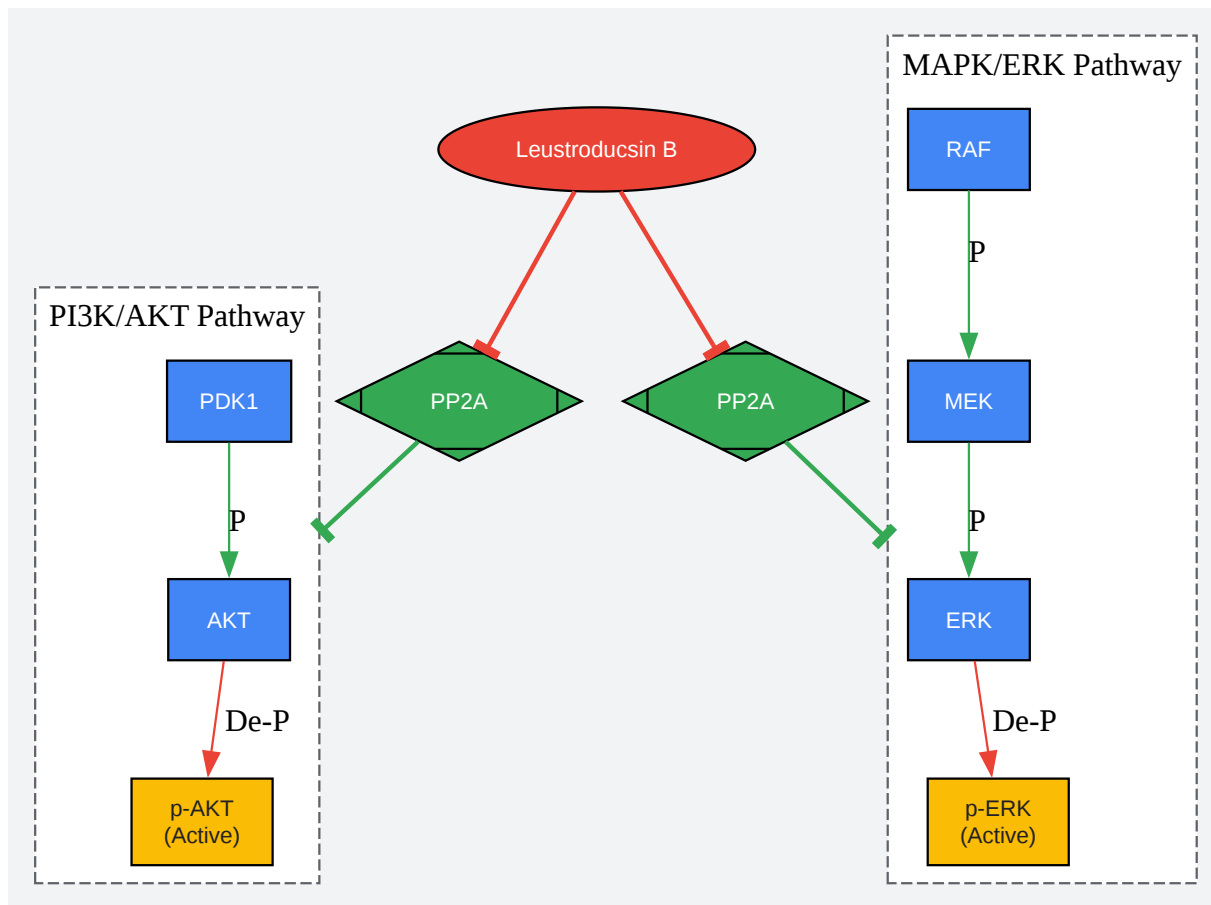
Leustroducsin B, a natural product isolated from *Streptomyces platensis*, belongs to the phoslactomycin (PLM) family of compounds. Phoslactomycins are potent and selective inhibitors of PP2A, making them invaluable chemical tools for elucidating the complex roles of PP2A in cellular processes.^{[1][2]} By acutely inhibiting PP2A activity, **Leustroducsin B** allows for the detailed study of PP2A-regulated signaling events and downstream cellular consequences.

Mechanism of Action

Leustroducsin B and its analogs, like Phoslactomycin A (PLMA), exert their inhibitory effect by directly targeting the catalytic subunit of PP2A (PP2Ac). Studies with PLMA have shown that it

binds directly to the PP2Ac.[3] This interaction is thought to allosterically hinder the enzyme's catalytic activity, preventing the dephosphorylation of its target substrates. This leads to the hyperphosphorylation of downstream proteins, thereby activating signaling pathways that are normally suppressed by PP2A.





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References

- 1. Phoslactomycin B - Wikipedia [en.wikipedia.org]
- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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